molecular formula C15H18N4 B15114273 N-methyl-N-[2-(pyridin-4-yl)ethyl]-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine

N-methyl-N-[2-(pyridin-4-yl)ethyl]-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine

Cat. No.: B15114273
M. Wt: 254.33 g/mol
InChI Key: NVHABBGFNOKLIF-UHFFFAOYSA-N
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Description

N-methyl-N-[2-(pyridin-4-yl)ethyl]-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[2-(pyridin-4-yl)ethyl]-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of pyridine derivatives with cyclopentadiene and subsequent functionalization to introduce the pyrimidine ring. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[2-(pyridin-4-yl)ethyl]-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

N-methyl-N-[2-(pyridin-4-yl)ethyl]-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials with unique properties.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-methyl-N-[2-(pyridin-4-yl)ethyl]-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N,N-bis(2-pyridylethyl)amine
  • N-methyl-1-(pyridin-4-yl)methanamine
  • N-methyl-1-(5-pyridin-4-ylthien-2-yl)methanamine

Uniqueness

N-methyl-N-[2-(pyridin-4-yl)ethyl]-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine stands out due to its unique cyclopenta[d]pyrimidine structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H18N4

Molecular Weight

254.33 g/mol

IUPAC Name

N-methyl-N-(2-pyridin-4-ylethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

InChI

InChI=1S/C15H18N4/c1-19(10-7-12-5-8-16-9-6-12)15-13-3-2-4-14(13)17-11-18-15/h5-6,8-9,11H,2-4,7,10H2,1H3

InChI Key

NVHABBGFNOKLIF-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC=NC=C1)C2=NC=NC3=C2CCC3

Origin of Product

United States

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